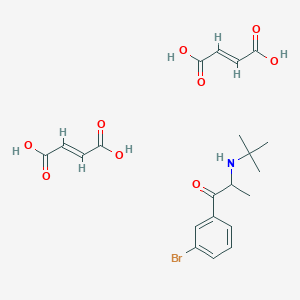

3'-Dechloro-3'-bromo Bupropion Fumarate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3’-Dechloro-3’-bromo Bupropion Fumarate is a chemical compound with the molecular formula C17H22BrNO5 and a molecular weight of 400.26 g/mol . It is a derivative of Bupropion, a well-known antidepressant and smoking cessation aid. This compound is primarily used in research settings, particularly in the field of proteomics .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Dechloro-3’-bromo Bupropion Fumarate involves multiple steps, starting from the parent compound Bupropion. The process typically includes halogenation reactions to introduce the bromine atom and remove the chlorine atom. Specific reaction conditions, such as the use of appropriate solvents and catalysts, are crucial for achieving high yields and purity .

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

3’-Dechloro-3’-bromo Bupropion Fumarate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups under specific conditions.

Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the aromatic ring.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Aplicaciones Científicas De Investigación

3’-Dechloro-3’-bromo Bupropion Fumarate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

Biology: Employed in proteomics research to investigate protein interactions and functions.

Medicine: Studied for its potential pharmacological effects and as a model compound for developing new therapeutic agents.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 3’-Dechloro-3’-bromo Bupropion Fumarate is not well-documented. it is likely to interact with molecular targets similar to those of Bupropion, such as the norepinephrine and dopamine transporters. These interactions can modulate the levels of these neurotransmitters in the synaptic cleft, leading to various pharmacological effects .

Comparación Con Compuestos Similares

Similar Compounds

Bupropion: The parent compound, used as an antidepressant and smoking cessation aid.

4-Chloro Bupropion Fumarate: Another derivative with similar applications in research.

3-dechloro-3-brominapyradiomycin A1: A compound with a similar halogenation pattern.

Uniqueness

3’-Dechloro-3’-bromo Bupropion Fumarate is unique due to its specific halogenation pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it valuable for studying structure-activity relationships and developing new chemical entities .

Actividad Biológica

Overview

3'-Dechloro-3'-bromo Bupropion Fumarate is a derivative of the well-known antidepressant bupropion, characterized by its unique halogenation pattern. This compound exhibits significant biological activity primarily as a norepinephrine-dopamine reuptake inhibitor (NDRI). Its molecular formula is C17H22BrNO5, with a molecular weight of 400.26 g/mol.

The primary targets of this compound include:

- Norepinephrine Transporter (NET)

- Dopamine Transporter (DAT)

As an NDRI, this compound inhibits the reuptake of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is crucial for its potential therapeutic effects on mood disorders and smoking cessation.

Inhibition Potency

The compound has been evaluated for its potency in inhibiting monoamine uptake. For instance, analogues of bupropion have shown varying IC50 values for dopamine (DA) and norepinephrine (NE) uptake inhibition, indicating that structural modifications can significantly influence biological activity. For example, one analogue demonstrated IC50 values of 31 nM for DA and 180 nM for NE .

Neuroimmune Effects

Recent studies have suggested that bupropion and its derivatives may also exert neuroimmune effects, potentially modulating inflammatory responses in the central nervous system (CNS). This could be relevant for conditions characterized by neuroinflammation, such as depression and anxiety disorders .

Case Studies

- Smoking Cessation : In clinical settings, bupropion has been associated with improved smoking cessation outcomes. The mechanism may involve both dopamine release through DAT inhibition and modulation of nicotinic acetylcholine receptors (nAChRs), which are implicated in nicotine addiction .

- Mood Disorders : The compound's ability to enhance mood and reduce anxiety has been documented in various studies, suggesting its potential utility in treating major depressive disorder (MDD). The interaction with neurotransmitter systems plays a critical role in these effects .

Comparative Analysis

To provide a clearer understanding of how this compound compares with similar compounds, the following table summarizes key characteristics:

| Compound | Mechanism of Action | IC50 (DA) | IC50 (NE) | Notable Effects |

|---|---|---|---|---|

| 3'-Dechloro-3'-bromo Bupropion | NDRI | TBD | TBD | Potential neuroimmune modulation |

| Bupropion | NDRI | 31 nM | 180 nM | Effective for smoking cessation |

| 4-Chloro Bupropion Fumarate | NDRI | TBD | TBD | Similar antidepressant effects |

Propiedades

IUPAC Name |

1-(3-bromophenyl)-2-(tert-butylamino)propan-1-one;(E)-but-2-enedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO.2C4H4O4/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;2*5-3(6)1-2-4(7)8/h5-9,15H,1-4H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOXRDZSQOHGEH-LVEZLNDCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=CC=C1)Br)NC(C)(C)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(NC(C)(C)C)C(=O)C1=CC(=CC=C1)Br.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26BrNO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.